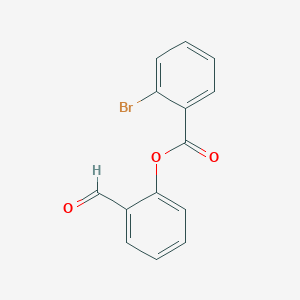

2-Formylphenyl 2-bromobenzoate

Description

2-Formylphenyl 2-bromobenzoate is an aromatic ester compound characterized by a bromine substituent on the benzoate moiety and a formyl group (-CHO) on the phenyl ring. The compound’s structure suggests dual reactivity: the formyl group enables Schiff base formation, while the bromine atom may facilitate photolytic cleavage or cross-coupling reactions.

Propriétés

IUPAC Name |

(2-formylphenyl) 2-bromobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrO3/c15-12-7-3-2-6-11(12)14(17)18-13-8-4-1-5-10(13)9-16/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGPNUNJJQXFNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Formylphenyl 2-bromobenzoate typically involves the esterification of 2-formylphenol with 2-bromobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods: While specific industrial production methods for 2-Formylphenyl 2-bromobenzoate are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Types of Reactions:

Oxidation: The formyl group in 2-Formylphenyl 2-bromobenzoate can undergo oxidation to form a carboxylic acid.

Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: 2-Formylphenyl 2-carboxybenzoate.

Reduction: 2-Hydroxymethylphenyl 2-bromobenzoate.

Substitution: 2-Formylphenyl 2-substituted benzoate (depending on the nucleophile used).

Applications De Recherche Scientifique

2-Formylphenyl 2-bromobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester bonds.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-Formylphenyl 2-bromobenzoate primarily involves its reactivity due to the presence of the formyl and bromine groups. The formyl group can participate in nucleophilic addition reactions, while the bromine atom can undergo nucleophilic substitution. These reactive sites make the compound versatile in organic synthesis, allowing it to form a variety of derivatives with different functional groups.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following table summarizes key structural differences between 2-formylphenyl 2-bromobenzoate and its analogs:

| Compound Name | Molecular Formula | Substituents | Key Functional Groups |

|---|---|---|---|

| 2-Formylphenyl 2-bromobenzoate* | C₁₄H₉BrO₃ (inferred) | - 2-Bromo on benzoate - 2-Formyl on phenyl |

Ester, Br, Formyl |

| 2-Bromophenyl 2-bromobenzoate | C₁₃H₈Br₂O₂ | - 2-Bromo on benzoate - 2-Bromo on phenyl |

Ester, Br (two positions) |

| 2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate | C₁₅H₁₀BrClO₄ | - 2-Chloro on benzoate - 2-Bromo, 4-formyl, 6-methoxy on phenyl |

Ester, Br, Cl, Formyl, OMe |

| Phenacyl 2-methylbenzoate | C₁₆H₁₃BrO₃ | - 2-Methyl on benzoate - 4-Bromo phenacyl group |

Ester, Br, Methyl |

*Inferred structure based on naming conventions and analogs.

Key Observations :

- The chlorine atom in 2-bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate () may alter electronic properties and reactivity compared to bromine .

- Functional Group Synergy : The combination of formyl and bromine in 2-formylphenyl 2-bromobenzoate contrasts with compounds like phenacyl 2-methylbenzoate (), where methyl and bromine groups dominate. The formyl group enables nucleophilic additions (e.g., with amines), while bromine supports Suzuki-Miyaura couplings .

Physicochemical Properties

Predicted properties for analogs (e.g., density: 1.561 g/cm³; boiling point: 530.2°C for 2-bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate) highlight the impact of halogen and formyl groups on molecular weight and stability . Bromine’s electron-withdrawing nature likely increases the compound’s melting point and reduces solubility in polar solvents compared to non-halogenated analogs.

Activité Biologique

2-Formylphenyl 2-bromobenzoate, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

Chemical Formula: CHBrO

Molecular Weight: 305.16 g/mol

CAS Number: 321578-62-8

The compound consists of a formyl group attached to a phenyl ring, which is further connected to a bromobenzoate moiety. This structure is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that 2-Formylphenyl 2-bromobenzoate exhibits notable antimicrobial activity. In one study, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, suggesting potential as an antibacterial agent.

Anticancer Activity

Another critical area of investigation is the anticancer potential of this compound. In vitro studies have shown that 2-Formylphenyl 2-bromobenzoate can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to activate caspase pathways, leading to programmed cell death at concentrations ranging from 10 to 30 µM.

The biological activities of 2-Formylphenyl 2-bromobenzoate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation and survival, such as topoisomerases and kinases.

- Reactive Oxygen Species (ROS) Generation : It promotes ROS production within cells, contributing to oxidative stress that can trigger apoptosis in cancer cells.

- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest at the G2/M phase, further contributing to its anticancer properties.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of bromobenzoates, including 2-Formylphenyl 2-bromobenzoate. The study concluded that modifications to the bromobenzoate structure could enhance antimicrobial activity, with this compound serving as a promising lead for further development.

Investigation into Anticancer Properties

In another investigation published in Cancer Letters, researchers explored the effects of 2-Formylphenyl 2-bromobenzoate on human cancer cell lines. The findings revealed that treatment with the compound resulted in significant reductions in cell viability and increased apoptotic markers compared to untreated controls.

Data Summary Table

| Activity | Tested Strains/Cell Lines | Results | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus, E. coli | MIC = 50 µg/mL | |

| Anticancer | MCF-7, HeLa | Induces apoptosis; IC50 = 10-30 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.